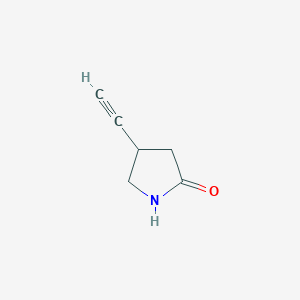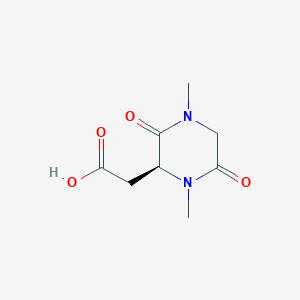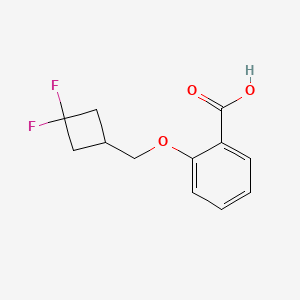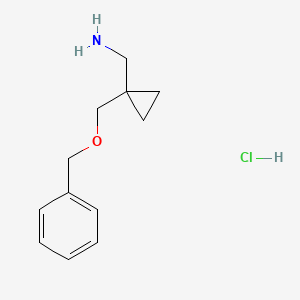
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H6F2O2S and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these moieties can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting cellular metabolism . Additionally, it may bind to specific proteins, modulating their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit signaling cascades that regulate cell growth, differentiation, and apoptosis . These effects can have significant implications for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their activity and function . This binding may involve specific interactions with active sites or allosteric sites, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important for evaluating its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, altered gene expression, and disrupted cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production . Understanding these metabolic interactions is essential for evaluating the compound’s potential therapeutic applications and side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with enzymes and proteins, as well as its overall biochemical and cellular effects .
Properties
IUPAC Name |
2,2-difluoro-3-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)5(6(8)7(11)12)4-2-1-3-13-4/h1-3,5-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUXJZBSWMISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)
![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)

![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)




![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)

